molecular formula C26H21ClN6O2 B11290718 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B11290718
M. Wt: 484.9 g/mol
InChI Key: AFGYODHYSYHKJO-UHFFFAOYSA-N
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Description

This compound (ID: E543-0314) is a triazoloquinazolinone derivative with a molecular formula of C₂₆H₂₁ClN₆O₂ and a molecular weight of 484.94 . Key structural features include:

  • 4-Chlorophenyl substituent at position 3: Introduces electron-withdrawing effects, which may influence electronic distribution and receptor affinity.
  • 4-Phenylpiperazine-1-carbonyl group at position 8: A polar moiety that contributes to hydrogen bonding and modulates solubility (logP = 3.5464, logSw = -4.1828) .

Properties

Molecular Formula

C26H21ClN6O2

Molecular Weight

484.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C26H21ClN6O2/c27-19-9-6-17(7-10-19)23-24-28-25(34)21-11-8-18(16-22(21)33(24)30-29-23)26(35)32-14-12-31(13-15-32)20-4-2-1-3-5-20/h1-11,16,30H,12-15H2

InChI Key

AFGYODHYSYHKJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multi-step reactions starting from readily available starting materialsReaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research has indicated that compounds within the quinazoline family exhibit a range of biological activities, including:

  • Antitumor Activity : Quinazolines have been reported to possess anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antidepressant Effects : The piperazine moiety in the compound suggests potential antidepressant activity. Piperazine derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation.
  • Antimicrobial Properties : Some quinazoline derivatives exhibit antimicrobial activity against various pathogens. The chlorophenyl group may enhance the compound's efficacy against bacteria and fungi.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

  • Study on Antitumor Activity : A recent study demonstrated that the compound shows significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Antidepressant Research : In an animal model of depression, administration of the compound resulted in reduced depressive-like behaviors. It was suggested that this effect is mediated through serotonin receptor modulation .
  • Antimicrobial Evaluation : Testing against common bacterial strains revealed that the compound exhibits promising antibacterial activity, particularly against resistant strains of Staphylococcus aureus .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to the modulation of biological pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazolinone Derivatives
Compound Name Key Substituents Molecular Weight logP Biological Activity/Notes Reference
E543-0314 4-Chlorophenyl, 4-phenylpiperazine-carbonyl 484.94 3.5464 N/A (structural data only)
3-(4-Methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)triazolo[1,5-a]quinazolin-5(4H)-one 4-Methylphenyl ~470 (estimated) N/A Methyl group reduces electron-withdrawing effects; may alter pharmacokinetics vs. E543-0314
1-[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]-4-methylpiperazine 4-Chlorophenyl, 4-methylpiperazine 378.86 N/A Simpler piperazine substituent; lacks carbonyl group, reducing hydrogen-bonding capacity

Key Observations :

  • The 4-chlorophenyl group is a conserved feature in several analogs (e.g., ), suggesting its importance in bioactivity, possibly through hydrophobic or halogen-bonding interactions.
Quinazolinone Derivatives with Fused Heterocycles
Compound Name Core Structure Key Features Biological Activity Reference
3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one Imidazo[1,5-a]quinazolinone Dihydroimidazole ring, 4-chlorophenyl Predicted µ-opioid receptor binding (docking score comparable to morphine)
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Thioxo-imidazoquinazolinone Thioamide tautomerism Synthetic precursor for metal complexes; structural stability studied via DFT-NMR
E543-0314 Triazolo[1,5-a]quinazolinone Triazole ring, achiral No reported bioactivity; structural similarity suggests potential CNS targeting

Key Observations :

  • The imidazoquinazolinone analogs (e.g., ) exhibit conformational flexibility (e.g., dihydroimidazole rings) and tautomerism, unlike the rigid triazolo core of E543-0314 .

Key Observations :

  • E543-0314’s low aqueous solubility (logSw = -4.1828) may limit bioavailability compared to analogs synthesized via deep eutectic solvents, which improve reaction efficiency and purity .
  • Piperazine-containing compounds (e.g., ) often require amine catalysts like triethylamine, whereas newer methods (e.g., ) achieve higher yields with greener catalysts.

Biological Activity

The compound 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex heterocyclic compound with potential pharmacological applications. Its unique structure combines a quinazolinone core with a triazole moiety and a phenylpiperazine side chain, positioning it as a candidate for various biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C21H19ClN5O
Molecular Weight 405.86 g/mol
IUPAC Name 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
InChI Key GJXWZHLZVQFZKF-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that derivatives of the quinazolinone and triazole frameworks exhibit significant antimicrobial properties. In particular, compounds bearing the triazole moiety have shown promising activity against various pathogenic strains.

  • Case Study 1 : A study evaluated the antifungal activity of various quinazolinone derivatives, including those similar to our compound. The results demonstrated effective inhibition against Candida albicans and Aspergillus niger, with some compounds reaching minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL .

Anticancer Potential

The anticancer potential of triazole-containing compounds has been widely studied. The structural features of our compound suggest it may interact with multiple biological targets involved in cancer progression.

  • Case Study 2 : In vitro assays on similar triazoloquinazolinones revealed that they induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 20 µM. These effects were attributed to the activation of caspase pathways .

Neuropharmacological Effects

Phenylpiperazine derivatives are known for their neuropharmacological effects, particularly in modulating serotonin receptors.

  • Case Study 3 : Studies on phenylpiperazine derivatives have shown that they can act as serotonin receptor agonists, influencing mood and anxiety-related behaviors in animal models. Specifically, compounds similar to our target exhibited anxiolytic effects at doses of 1-10 mg/kg in rodent models .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can be influenced by modifications to its structure.

Key Findings from SAR Studies

  • Chlorophenyl Substitution : The presence of the chlorophenyl group enhances lipophilicity and may improve membrane permeability.
  • Piperazine Moiety : Variations in the piperazine substituents can significantly alter receptor binding affinity and selectivity.
  • Triazole Linkage : The triazole ring is essential for biological activity; modifications here can lead to increased potency against specific targets.

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